AZ10419369

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

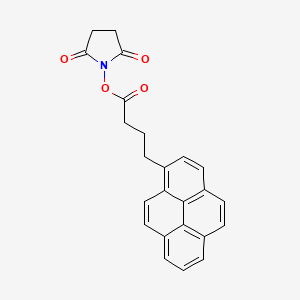

AZ10419369 is a synthetic organic compound that is a 5-HT1B receptor radioligand . It is sensitive to changes in endogenous serotonin concentrations in the primate brain . This makes this compound a potentially useful tool in clinical studies of the pathophysiology and pharmacological treatment of diseases related to the serotonin system, such as depression and anxiety disorders .

Mecanismo De Acción

AZ10419369 binds selectively to the serotonergic 5-HT1B receptor . This receptor subtype functions both as an autoreceptor and as a heteroreceptor, controlling the release of other neurotransmitters . Thus, it has been suggested that the 5-HT1B receptor governs the regulation of a variety of physiological functions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of AZ10419369 involves the condensation of two key intermediates, 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid and 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine. The reaction is carried out under specific conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenol", "4-bromoanisole", "2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid", "2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine", "Sodium hydride", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenol", "4-bromoanisole is reacted with sodium hydride in dry N,N-dimethylformamide to form 4-methoxyphenyl bromide.", "4-methoxyphenyl bromide is then reacted with 4-(trifluoromethyl)phenyl)imidazole in the presence of diisopropylethylamine to form 4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenol.", "Step 2: Synthesis of 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid", "4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenol is reacted with 2-(4-(4-bromo phenoxy)phenoxy)acetic acid in the presence of diisopropylethylamine and N,N-dimethylformamide to form 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid.", "Step 3: Synthesis of 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine", "2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid is reacted with ethylenediamine in the presence of diisopropylethylamine and N,N-dimethylformamide to form 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine.", "Step 4: Condensation of 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid and 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine", "2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)acetic acid and 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenoxy)phenoxy)ethylamine are condensed in the presence of diisopropylethylamine and N,N-dimethylformamide to form AZ10419369.", "Step 5: Purification of AZ10419369", "The crude product is purified by recrystallization from methanol/ethyl acetate/water to obtain pure AZ10419369." ] } | |

Número CAS |

442548-93-8 |

Fórmula molecular |

C26H30N4O4 |

Peso molecular |

462.5 g/mol |

Nombre IUPAC |

5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C26H30N4O4/c1-18-3-8-21(30-11-9-28(2)10-12-30)25-24(18)22(31)17-23(34-25)26(32)27-19-4-6-20(7-5-19)29-13-15-33-16-14-29/h3-8,17H,9-16H2,1-2H3,(H,27,32) |

Clave InChI |

JKPWOPNZKYPRPZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=O)C=C(OC2=C(C=C1)N3CCN(CC3)C)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |

Pureza |

> 95% |

Sinónimos |

5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholinophenyl)-4-oxo-4H-chromene-2-carboxamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

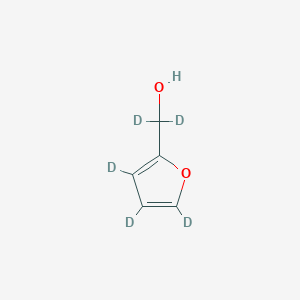

![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)